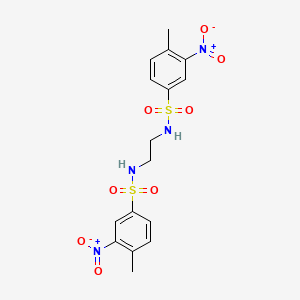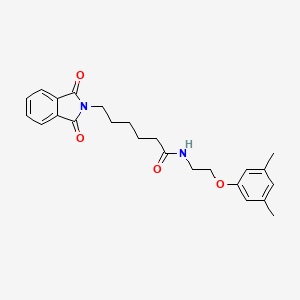![molecular formula C23H20N4O2S B11643923 N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide](/img/structure/B11643923.png)
N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide is a complex organic compound that features a unique structure combining oxazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide typically involves multiple steps. One common approach includes the following steps:
Formation of the oxazole ring: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the pyridine ring: This step often involves nucleophilic substitution reactions.
Coupling of the phenyl and benzamide groups: This is usually done through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Oxazolo[4,5-b]pyridin-2(3H)-one: Shares the oxazole and pyridine rings but lacks the phenyl and benzamide groups.
6-Bromo[1,3]oxazolo[4,5-b]pyridin-2(3H)-one: Similar core structure with a bromine substituent.
2-(Pyridin-2-yl)oxazole derivatives: Similar core structure with different substituents.
Uniqueness
N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H20N4O2S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C23H20N4O2S/c1-14(2)15-5-7-16(8-6-15)21(28)27-23(30)25-18-11-9-17(10-12-18)22-26-20-19(29-22)4-3-13-24-20/h3-14H,1-2H3,(H2,25,27,28,30) |
InChI Key |
CAFSLHPYQAIWMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6Z)-2-butyl-5-imino-6-[4-(1-phenylethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643845.png)
![(6Z)-6-{3-chloro-4-[2-(2,6-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643846.png)
![(5E)-1-(3-fluorophenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11643853.png)
![4-{(2E)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11643857.png)
![4-amino-N'-[(1E)-(3,4,5-trimethoxyphenyl)methylene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B11643863.png)
![1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(E)-(2,4-dimethoxyphenyl)methylidene]methanamine](/img/structure/B11643864.png)
![2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11643869.png)


![(7Z)-7-(4-methoxybenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11643891.png)


![2-[(2E)-2-(hexan-2-ylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11643905.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11643909.png)
